molecular formula C15H19NO6 B2817765 methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate CAS No. 114221-05-5

methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate

Cat. No.: B2817765
CAS No.: 114221-05-5
M. Wt: 309.318
InChI Key: WYECAYYMEVQINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate is a useful research compound. Its molecular formula is C15H19NO6 and its molecular weight is 309.318. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modifications

Methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate is involved in various chemical syntheses and modifications, demonstrating its versatility in organic chemistry.

  • Synthesis of Penicillins and Related Compounds : Research has shown that derivatives of this compound are crucial in synthesizing penicillin derivatives and exploring their reactions. These studies contribute to the development of novel antibiotics and understanding the chemical properties of penicillin-related compounds (Baker, Pant, & Stoodley, 1978).

  • Ehrlich Pathway Analysis : The compound plays a role in the study of the Ehrlich pathway, particularly in the fermentation process of foods. Through the analysis of the enantiomeric distribution of certain metabolites in fermented foods, researchers gain insights into the biochemical pathways involved in aroma compound formation, which is critical for food science and technology (Matheis, Granvogl, & Schieberle, 2016).

  • Antibiotic Synthesis : The compound is also utilized in the synthesis of N-(pyrrole-2-carbonyl)-α-aminoacid methyl esters, which have shown potential as antibiotics. This research opens up new avenues for the development of antimicrobial agents (Zeng Xiang-chao, 2006).

  • Folate Metabolism Inhibition : In the context of cancer research, derivatives of this compound have been evaluated as inhibitors of folate metabolism. This research is crucial for understanding how certain compounds can inhibit cancer cell growth, offering a pathway to new cancer treatments (Piper, Montgomery, Sirotnak, & Chello, 1982).

  • Asymmetric Synthesis Applications : It's involved in asymmetric synthesis research, providing insights into the creation of complex molecules with specific spatial configurations. This is critical for the pharmaceutical industry, where the orientation of molecules can affect drug efficacy (Thomas & Vickers, 2009).

Properties

IUPAC Name

methyl (2S)-3-methyl-2-[[(2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-15(2)18(21(26)28-3)23-20(25)19(17-12-8-5-9-13-17)24-22(27)29-14-16-10-6-4-7-11-16/h4-13,15,18-19H,14H2,1-3H3,(H,23,25)(H,24,27)/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDICGDLIWRWJZ-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)[C@@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.